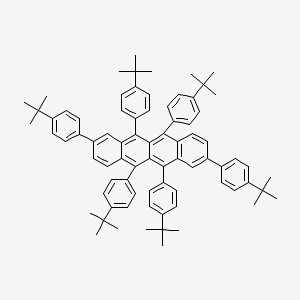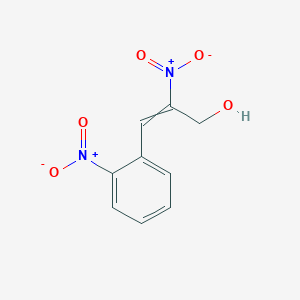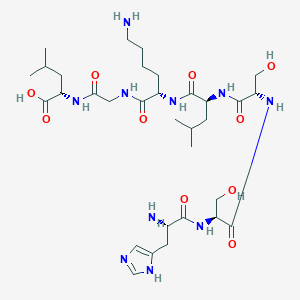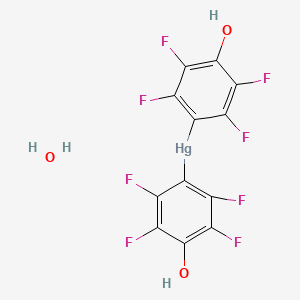![molecular formula C28H30 B14190312 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 917762-03-9](/img/structure/B14190312.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene): is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes two 2,5-dimethylbenzene groups connected by a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving 2,5-dimethylbenzene derivatives and 2,5-dimethyl-1,4-phenylene derivatives.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) has several scientific research applications, including:
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) with unique properties.
Organic Electronics: It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with molecular targets and pathways, which can vary depending on its application:
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Biological Activity: The compound may interact with cellular components, disrupting biological processes and exhibiting antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethene-2,1-diyl)]bis(benzene): Lacks the methyl groups present in 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene), resulting in different electronic and steric properties.
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(benzene): Similar structure but without the additional methyl groups on the benzene rings.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is unique due to the presence of multiple methyl groups, which influence its electronic properties and reactivity. These structural features make it particularly suitable for applications in materials science and organic electronics.
属性
CAS 编号 |
917762-03-9 |
|---|---|
分子式 |
C28H30 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1,4-bis[2-(2,5-dimethylphenyl)ethenyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C28H30/c1-19-7-9-21(3)25(15-19)11-13-27-17-24(6)28(18-23(27)5)14-12-26-16-20(2)8-10-22(26)4/h7-18H,1-6H3 |
InChI 键 |
LKTYXSNQVDZREJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C=C2C)C=CC3=C(C=CC(=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)








![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
